
Dioctadecylbis(3-phenylpropyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dioctadecylbis(3-phenylpropyl)silane is a silane compound with the molecular formula C54H96Si and a molecular weight of 773.43 g/mol . This compound is characterized by its long alkyl chains and phenylpropyl groups attached to a silicon atom, making it a unique organosilicon compound. It is primarily used in various industrial and scientific applications due to its distinctive chemical properties.
准备方法
The synthesis of Dioctadecylbis(3-phenylpropyl)silane typically involves the reaction of octadecylsilane with 3-phenylpropyl chloride in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The general reaction scheme is as follows:
Octadecylsilane+3-phenylpropyl chloride→this compound+HCl
Industrial production methods often involve continuous flow reactors to enhance reaction efficiency and yield .
化学反应分析
Dioctadecylbis(3-phenylpropyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silanol groups.
Reduction: Reduction reactions typically involve the use of hydride donors such as lithium aluminum hydride (LiAlH4).
Substitution: The phenylpropyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like LiAlH4. Major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Dioctadecylbis(3-phenylpropyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent in the synthesis of complex organic molecules.
Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: This compound is used in the production of advanced materials, including coatings and adhesives.
作用机制
The mechanism of action of Dioctadecylbis(3-phenylpropyl)silane involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can form siloxane bonds with hydroxyl groups on surfaces, leading to enhanced adhesion and stability. This property is particularly useful in the development of coatings and adhesives .
相似化合物的比较
Dioctadecylbis(3-phenylpropyl)silane is unique due to its long alkyl chains and phenylpropyl groups. Similar compounds include:
Dioctadecylsilane: Lacks the phenylpropyl groups, resulting in different chemical properties.
Bis(3-phenylpropyl)silane: Contains shorter alkyl chains, affecting its stability and reactivity.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent, but lacks the long alkyl chains present in this compound.
These comparisons highlight the unique structural features and applications of this compound.
属性
分子式 |
C54H96Si |
|---|---|
分子量 |
773.4 g/mol |
IUPAC 名称 |
dioctadecyl-bis(3-phenylpropyl)silane |
InChI |
InChI=1S/C54H96Si/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-39-49-55(51-41-47-53-43-35-33-36-44-53,52-42-48-54-45-37-34-38-46-54)50-40-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-38,43-46H,3-32,39-42,47-52H2,1-2H3 |
InChI 键 |
LNSLPWFNJURFIT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC[Si](CCCCCCCCCCCCCCCCCC)(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 6-oxospiro[2.4]heptane-5-carboxylate](/img/structure/B11952391.png)

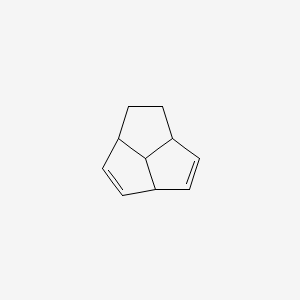
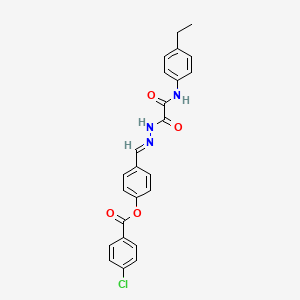
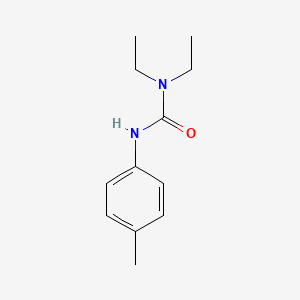
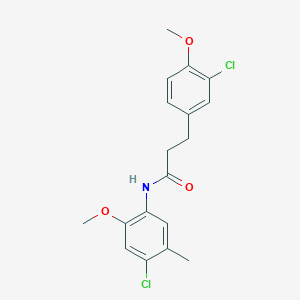
![N-[2-chloro-5-(trifluoromethyl)phenyl]octanamide](/img/structure/B11952422.png)
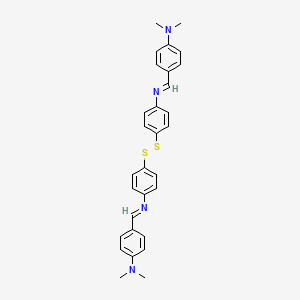

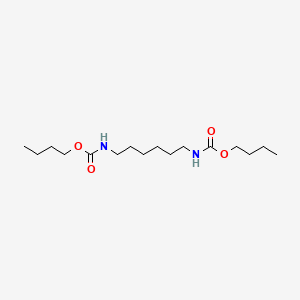
![3-Methoxybenzo[c]phenanthrene](/img/structure/B11952451.png)


